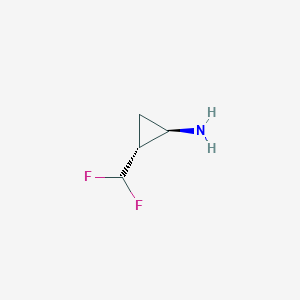

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine

Description

BenchChem offers high-quality Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H7F2N |

|---|---|

Molecular Weight |

107.10 g/mol |

IUPAC Name |

(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine |

InChI |

InChI=1S/C4H7F2N/c5-4(6)2-1-3(2)7/h2-4H,1,7H2/t2-,3-/m1/s1 |

InChI Key |

GAIGMFMTIOWSIT-PWNYCUMCSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C(F)F |

Canonical SMILES |

C1C(C1N)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Incorporation of Difluoromethyl Cyclopropyl Amines in Modern Medicinal Chemistry: A Technical Guide

Introduction

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry.[1] Among the various fluorinated motifs, the difluoromethyl (-CF2H) group, particularly when appended to a cyclopropyl amine scaffold, presents a unique and compelling set of properties for drug design and development. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, metabolic stability, and diverse applications of difluoromethyl cyclopropyl amines, offering valuable insights for researchers, scientists, and drug development professionals.

The difluoromethyl group is increasingly recognized for its ability to serve as a bioisostere for common functional groups like hydroxyl, thiol, and amine moieties.[2][3] This is attributed to its capacity to act as a weak hydrogen bond donor through its acidic proton, a feature not shared by the more common trifluoromethyl (-CF3) group.[2] When combined with the conformational rigidity and unique electronic properties of the cyclopropane ring, the resulting difluoromethyl cyclopropyl amine structure offers a powerful tool for fine-tuning the pharmacological profile of drug candidates.[4] This guide will delve into the nuances of this important structural motif, providing both theoretical understanding and practical guidance for its application in medicinal chemistry programs.

Physicochemical Properties: A Multifaceted Analysis

The introduction of a difluoromethyl group to a cyclopropyl amine core profoundly influences several key physicochemical parameters that are critical for drug efficacy and developability. A thorough understanding of these properties is essential for the rational design of novel therapeutics.

Lipophilicity and Solubility

The difluoromethyl group is known to increase the lipophilicity of a molecule, a property that can enhance membrane permeability and bioavailability.[2][3] However, the magnitude of this effect is generally less pronounced than that of the trifluoromethyl group, offering a more nuanced approach to modulating a compound's logP value.[5] The cyclopropane ring itself contributes to the overall lipophilicity of the molecule.[6] The interplay between the difluoromethyl group and the cyclopropyl scaffold can lead to a desirable balance between lipophilicity and aqueous solubility, a critical factor for oral drug absorption.[7]

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms in the difluoromethyl group significantly impacts the basicity of the adjacent amine.[7] This inductive effect lowers the pKa of the cyclopropyl amine, reducing its basicity.[8] This modulation of pKa can be advantageous in several ways. A lower pKa can reduce the potential for off-target interactions with aminergic receptors and can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The precise pKa value can be further tuned by the relative positioning of the difluoromethyl group on the cyclopropane ring.[9]

Hydrogen Bonding Capability

A key feature that distinguishes the difluoromethyl group from the trifluoromethyl group is its ability to act as a hydrogen bond donor.[2][3] The acidic proton on the difluoromethyl carbon can participate in hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.[2] This makes the difluoromethyl group a valuable bioisostere for hydroxyl and thiol groups, allowing for the replacement of these metabolically labile functionalities with a more robust alternative while maintaining crucial binding interactions.[3][10]

Conformational Rigidity

The cyclopropane ring is a conformationally constrained scaffold that holds appended substituents in well-defined spatial orientations.[11] This rigidity can be beneficial in drug design by pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. The defined geometry of difluoromethyl cyclopropyl amines can lead to improved potency and selectivity.[4]

Metabolic Stability: Resisting Enzymatic Degradation

A primary driver for the incorporation of fluorinated groups in drug design is the enhancement of metabolic stability.[12][13] The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage than a carbon-hydrogen bond, effectively blocking metabolic oxidation at that position.[12]

Replacing a metabolically vulnerable methyl or methylene group with a difluoromethyl group is a common and effective strategy to improve a drug's half-life and reduce the formation of unwanted metabolites.[14][15] The difluoromethyl group, in particular, can serve as a metabolically stable bioisostere for functionalities like alcohols and thiols, which are prone to oxidation or conjugation.[3] The inherent stability of the cyclopropane ring further contributes to the overall metabolic robustness of difluoromethyl cyclopropyl amine-containing compounds.[16]

However, it is crucial to consider the potential for unexpected metabolic pathways or the formation of reactive metabolites, as has been observed with some fluorinated motifs.[14] Therefore, thorough in vitro and in vivo metabolic studies are essential for any drug candidate containing this moiety.

Synthesis of Difluoromethyl Cyclopropyl Amines

Several synthetic strategies have been developed to access the valuable difluoromethyl cyclopropyl amine scaffold. The choice of method often depends on the desired substitution pattern and the overall complexity of the target molecule.

General Synthetic Approaches

A common approach involves the cyclopropanation of an appropriately substituted alkene. For instance, the reaction of a difluoromethyl-containing alkene with a diazo compound in the presence of a suitable catalyst can yield the desired cyclopropane ring.[4] Alternatively, the difluoromethyl group can be introduced onto a pre-existing cyclopropyl precursor. This can be achieved through various difluoromethylation reactions.[2]

Another strategy involves the construction of the cyclopropyl amine from a difluorinated precursor. For example, a difluorinated ketone can be converted to a cyclopropyl amine through a multi-step sequence.[17] The synthesis of chiral difluoromethyl cyclopropanes can be achieved through enantioselective catalysis, allowing for the preparation of stereochemically defined drug candidates.[4]

Representative Experimental Protocol: Synthesis of a Difluoromethyl Cyclopropyl Amine Derivative

The following protocol outlines a general procedure for the synthesis of a difluoromethyl cyclopropyl amine derivative, adapted from methodologies described in the literature.[17][18]

Step 1: Synthesis of a Difluoromethylated Precursor

-

To a solution of a suitable starting material (e.g., an aldehyde or ketone) in an appropriate solvent (e.g., dichloromethane), add a difluoromethylating agent (e.g., Deoxofluor®) at a controlled temperature.[17]

-

Stir the reaction mixture for a specified period, monitoring the reaction progress by techniques such as TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude difluoromethylated product.

-

Purify the product by column chromatography to obtain the desired difluoromethylated intermediate.

Step 2: Cyclopropanation

-

To a solution of the difluoromethylated intermediate in a suitable solvent (e.g., toluene), add a cyclopropanating agent (e.g., a mixture of methyltriphenylphosphonium bromide and a base like DBU).[18]

-

Heat the reaction mixture and monitor its progress.

-

After completion, cool the reaction and perform an aqueous workup.

-

Purify the resulting cyclopropane derivative by column chromatography.

Step 3: Conversion to the Amine

-

Convert the functional group on the cyclopropane ring (e.g., an ester or carboxylic acid) to a functional group that can be transformed into an amine (e.g., an amide or an azide).[18][19]

-

Perform the final conversion to the amine using standard synthetic transformations (e.g., Hofmann rearrangement of an amide or reduction of an azide).

-

Purify the final difluoromethyl cyclopropyl amine product by appropriate methods, such as column chromatography or crystallization.

Applications in Medicinal Chemistry: Case Studies and Therapeutic Areas

The unique properties of difluoromethyl cyclopropyl amines have led to their incorporation into a wide range of therapeutic agents across various disease areas.

Bioisosteric Replacement

One of the most powerful applications of the difluoromethyl cyclopropyl amine motif is as a bioisosteric replacement for other functional groups.[20][21] As previously discussed, the difluoromethyl group can mimic the hydrogen bonding capabilities of hydroxyl and thiol groups while offering superior metabolic stability.[3] The entire difluoromethyl cyclopropyl amine unit can also serve as a bioisostere for larger or more flexible groups, such as a tert-butyl group, providing a similar steric profile with improved properties.[16]

CNS Agents

The ability to fine-tune lipophilicity and pKa makes difluoromethyl cyclopropyl amines attractive for the development of central nervous system (CNS) agents.[2] These properties can be optimized to enhance blood-brain barrier permeability, a critical requirement for drugs targeting the CNS.[12] The conformational rigidity of the cyclopropane ring can also contribute to the high selectivity required for CNS targets.

Enzyme Inhibitors

The difluoromethyl group can be strategically positioned to interact with key residues in an enzyme's active site.[14] Its hydrogen bond donating capacity and steric bulk can be exploited to design potent and selective enzyme inhibitors. The metabolic stability conferred by the difluoromethyl group is particularly advantageous for inhibitors that require sustained target engagement.

Other Therapeutic Areas

The versatility of the difluoromethyl cyclopropyl amine scaffold has led to its exploration in a multitude of other therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[3][6] The ability to modulate multiple physicochemical and pharmacokinetic properties simultaneously makes this a highly valuable building block in the medicinal chemist's toolbox.

Data Summary and Visualizations

Table 1: Comparative Physicochemical Properties

| Functional Group | Hansch π Value | pKa (of corresponding amine) | H-Bonding Capability |

| -CH3 | +0.56 | ~10.6 | None |

| -CF3 | +0.88 | Lowered significantly | None |

| -CF2H | ~+0.4 | Lowered | Donor |

| -OH | -0.67 | N/A | Donor & Acceptor |

| -SH | +0.39 | N/A | Donor |

Note: The Hansch π value is a measure of lipophilicity. The pKa values are approximate and can vary depending on the molecular context.

Diagram 1: Key Properties of the Difluoromethyl Group

Caption: Key physicochemical and metabolic properties influenced by the difluoromethyl group.

Diagram 2: Bioisosteric Relationships

Caption: Bioisosteric relationships of the difluoromethyl group with common functional groups.

Conclusion

Difluoromethyl cyclopropyl amines represent a highly valuable and versatile structural motif in modern medicinal chemistry. Their unique combination of properties, including modulated lipophilicity and basicity, hydrogen bond donating capability, and enhanced metabolic stability, provides a powerful platform for the design of novel therapeutics with optimized pharmacological profiles. A deep understanding of the synthesis, physicochemical properties, and potential applications of this scaffold is essential for medicinal chemists seeking to address the complex challenges of drug discovery. As synthetic methodologies continue to evolve and our understanding of fluorine's role in drug design deepens, the strategic incorporation of difluoromethyl cyclopropyl amines is poised to make even greater contributions to the development of new and effective medicines.

References

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (URL: )

- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry. (URL: )

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (URL: [Link])

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC. (URL: [Link])

-

Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC. (URL: [Link])

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (URL: [Link])

-

Bioisosterism - Drug Design Org. (URL: [Link])

-

Synthetic Methods towards 1-Substituted Cyclopropylamines. (URL: [Link])

-

Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC - NIH. (URL: [Link])

-

Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - MDPI. (URL: [Link])

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... - ResearchGate. (URL: [Link])

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

Synthesis and properties of gem-(difluorocyclopropyl)amine derivatives of bicyclo[n.1.0]alkanes - PubMed. (URL: [Link])

-

The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC. (URL: [Link])

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (URL: [Link])

-

Improvements to metabolic stability through cyclopropyl modification. - ResearchGate. (URL: [Link])

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: [Link])

-

Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI. (URL: [Link])

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (URL: [Link])

-

Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery - ChemRxiv. (URL: [Link])

-

Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. (URL: [Link])

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. (URL: [Link])

-

Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | ChemRxiv. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry - ACS Publications. (URL: [Link])

-

N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox - American Chemical Society. (URL: [Link])

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 17. mdpi.com [mdpi.com]

- 18. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 19. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 20. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bioisosterism - Drug Design Org [drugdesign.org]

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine HCl CAS 1807920-91-7

An In-Depth Technical Guide to Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine HCl (CAS 1807920-91-7).

Executive Technical Summary

Compound Identity: Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine Hydrochloride

CAS: 1807920-91-7

Formula:

This fluorinated cyclopropyl amine represents a high-value "fragment" in modern medicinal chemistry, specifically designed to bridge the gap between metabolic stability and physicochemical optimization.[2] It combines two critical structural motifs:

-

The Cyclopropane Ring: A rigid linker that restricts conformational freedom (

character with -

The Difluoromethyl (

) Group: A lipophilic hydrogen bond donor (bioisostere of -OH and -SH) that modulates pKa and metabolic resistance without the high polarity of a hydroxyl group.[1][2]

Primary Application: Lead optimization in fragment-based drug discovery (FBDD), specifically for modulating basicity in amine-containing pharmacophores and blocking metabolic "soft spots" (e.g., N-dealkylation or

Structural Analysis & Stereochemical Integrity

The "Rel-(1R,2R)" designation confirms the trans relative stereochemistry between the amine and the difluoromethyl group.[1][2]

2.1 Conformational Locking

Unlike flexible ethyl or propyl linkers, the cyclopropane core locks the C1-C2 bond, projecting the amine and

2.2 The Difluoromethyl Effect

-

Lipophilic H-Bond Donor: The

proton is sufficiently acidic (due to the electron-withdrawing fluorines) to act as a weak hydrogen bond donor.[1][2] -

Basicity Modulation: The strong inductive effect (-I) of the

group (separated by two carbons from the nitrogen) lowers the

Synthesis & Manufacturing Protocols

The synthesis of CAS 1807920-91-7 is non-trivial due to the sensitivity of the cyclopropane ring and the difficulty of introducing the

The most robust, self-validating protocol for research-scale production relies on the Deoxofluorination of a Protected Amino-Aldehyde .[1][2] This route avoids the handling of hazardous difluorocarbene reagents.[2]

3.1 Synthetic Workflow Visualization

Figure 1: Step-wise synthesis via the "Aldehyde-DAST" pathway, ensuring retention of trans-stereochemistry.

3.2 Detailed Experimental Protocol

Step 1: Reduction to Alcohol

-

Precursor: Trans-2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid.[1][2]

-

Reagent: Borane-tetrahydrofuran complex (

).[1][2] -

Procedure: Treat the acid at 0°C under

. Quench carefully with MeOH. -

Checkpoint:

NMR must show disappearance of the carboxylic acid proton and appearance of

Step 2: Oxidation to Aldehyde

-

Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.[1][2]

-

Critical Note: Cyclopropyl aldehydes are prone to epimerization.[2] Keep reaction times short and temperature controlled (0°C to RT).

-

Checkpoint: Appearance of aldehyde proton signal (

ppm) in NMR.

Step 3: Deoxofluorination (The Critical Step)

-

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1][2]

-

Protocol:

-

Mechanism: The carbonyl oxygen is replaced by two fluorine atoms.[2]

-

Validation:

NMR will show a characteristic doublet of doublets (geminal fluorines,

Step 4: Deprotection & Salt Formation [1][2]

-

Reagent: 4M HCl in Dioxane.

-

Procedure: Stir the Boc-protected intermediate in HCl/Dioxane for 2 hours. Precipitate with

.[2] -

Yield: The final solid is the hydrochloride salt (CAS 1807920-91-7).[1][2]

Analytical Quality Control (QC)

To ensure the integrity of the building block, the following analytical signatures must be verified.

4.1 Nuclear Magnetic Resonance (NMR)

| Nucleus | Key Signal | Multiplicity & Coupling | Structural Assignment |

| Doublet of doublets ( | The diastereotopic fluorines of the | ||

| Triplet of doublets ( | The proton directly attached to the | ||

| Multiplet | The cyclopropyl proton |

4.2 Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Expected Mass:

(Free base mass).[1][2] -

Note: The HCl salt will dissociate; you will observe the cation mass.[2]

Medicinal Chemistry Applications & Toxicology

5.1 Bioisosteric Utility

The

-

Comparison: Unlike a methyl group (

), -

Comparison: Unlike a hydroxyl group (

),

5.2 Toxicology Alert: The "Monofluoro" Warning

Researchers must be aware of a specific toxicity liability associated with monofluoromethyl cyclopropyl amines.[2]

-

Data: A 2018 study (Pike et al., ACS Med.[1][2] Chem. Lett.) identified that fluoromethyl cyclopropyl amines caused severe ataxia (neurological toxicity) in preclinical models.[1][2]

-

Relevance to CAS 1807920-91-7: While the difluoro motif (

) is generally more stable and metabolically distinct from the monofluoro (

5.3 Pharmacophore Integration Logic

Figure 2: Mechanistic basis for using the difluoromethyl-cyclopropane scaffold in drug design.

References

-

Synthesis of Chiral Difluoromethyl Cyclopropanes

-

Difluoromethyl Bioisosterism

-

Toxicity of Fluorinated Cyclopropanes

-

Compound Data (CAS 1807920-91-7)

Sources

- 1. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride | C4H8ClF2N | CID 91663075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling of 2-(Difluoromethyl)cyclopropan-1-amine

The following technical guide details the physicochemical profile of 2-(difluoromethyl)cyclopropan-1-amine , focusing on its lipophilicity (logP/logD) and acidity (pKa). This analysis integrates theoretical principles of organofluorine chemistry with experimental methodologies derived from authoritative sources, including the work of the Mykhailiuk group.

Lipophilicity, Acidity, and Bioisosteric Potential[1]

Executive Summary

2-(Difluoromethyl)cyclopropan-1-amine (C

This guide analyzes the lipophilic profile of this molecule, distinguishing between its intrinsic lipophilicity (logP) and pH-dependent distribution (logD), and provides validated protocols for their experimental determination.[1]

Chemical Architecture & The "Fluorine Effect"

The molecule consists of a cyclopropylamine core substituted at the

-

Stereochemistry: The compound exists as cis and trans diastereomers. The trans isomer is generally thermodynamically preferred and more common in drug discovery contexts (e.g., Ticagrelor intermediates), though both are accessible.

-

The

Moiety: The difluoromethyl group is a bioisostere of the methyl (

The Lipophilic Hydrogen Bond Donor Concept

While fluorination typically increases lipophilicity (e.g.,

| Substituent | Electronic Effect | H-Bond Character | Lipophilicity Impact ( |

| Methyl (-CH | Electron Donating (+I) | None | Reference (0) |

| Trifluoromethyl (-CF | Strong Withdrawal (-I) | None | High Increase (+0.6 to +1.[1]2) |

| Difluoromethyl (-CF | Moderate Withdrawal (-I) | H-Bond Donor | Moderate/Low Increase (-0.1 to +0.4) |

Data grounded in Zafrani et al. (2017) and Mykhailiuk (2020).[1]

Lipophilicity Analysis (LogP vs. LogD)

Predicted vs. Experimental Values

For small, polar amines like 2-(difluoromethyl)cyclopropan-1-amine, the partition coefficient is heavily influenced by the ionization of the primary amine.[1]

-

Predicted LogP (Neutral Species):

(Consensus XLogP3).[1] -

Experimental Context: The intrinsic logP is low due to the small carbon skeleton. However, the effective lipophilicity (logD) at physiological pH (7.4) is significantly lower because the amine is protonated.

The pKa Modulation

The

-

Cyclopropylamine pKa: ~10.6[1]

-

2-(Difluoromethyl)cyclopropan-1-amine pKa: Estimated range 8.8 – 9.4 .[1]

-

Mechanism: The electron-withdrawing fluorines destabilize the ammonium cation (

), increasing acidity (lowering pKa).[1] This reduction in pKa is advantageous for oral bioavailability, as it increases the fraction of neutral species available for membrane permeation at physiological pH.

Figure 1: Structure-property relationships driving the physicochemical profile.[1][4]

Experimental Methodologies

To accurately determine the lipophilicity of this ionizable amine, simple shake-flask methods are often insufficient due to the high pKa.[1] The following protocols are recommended.

Method A: Potentiometric Titration (The "Gold Standard" for pKa & LogP)

This method simultaneously determines pKa and logP by titrating the substance in water and in a dual-phase system (water/octanol).[1]

Protocol:

-

Preparation: Dissolve 2-5 mg of the hydrochloride salt in 20 mL of 0.15 M KCl (ionic strength adjuster).

-

pKa Measurement: Titrate with 0.5 M KOH under inert atmosphere (Ar/N

) to prevent carbonate formation. Record pH vs. volume to determine aqueous pKa. -

LogP Measurement: Repeat titration in a biphasic system containing varying ratios of water-saturated octanol.

-

Calculation: Use the shift in the titration curve (Bjerrum difference plot) caused by the partitioning of the neutral species into octanol to calculate logP.

Method B: High-Throughput HPLC (Chromatographic Hydrophobicity Index)

For rapid screening, Reversed-Phase HPLC (RP-HPLC) correlates retention time with lipophilicity.[1]

Protocol:

-

Column: C18 derivatized silica (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Isocratic elution with Methanol/Water buffered at pH 10.5 (ammonium acetate/ammonia). Note: High pH is required to suppress ionization of the amine.

-

Standards: Calibrate using a set of amines with known logP values (e.g., benzylamine, phenethylamine).

-

Detection: UV at 210 nm (or derivatization if UV absorption is weak due to lack of chromophore). Crucial: This molecule lacks a strong chromophore; Pre-column derivatization with benzoyl chloride may be necessary for UV detection.

Figure 2: Decision tree for experimental determination of lipophilicity.

Implications for Drug Development

The incorporation of 2-(difluoromethyl)cyclopropan-1-amine into a drug scaffold offers distinct DMPK advantages:

-

Metabolic Stability: The

group blocks metabolic oxidation at the -

Permeability: By lowering the amine pKa (closer to physiological pH), the fraction of neutral species increases, enhancing passive diffusion across the blood-brain barrier or gut wall.

-

Binding Affinity: The

proton can serve as a specific H-bond donor to protein backbone carbonyls, a molecular interaction not possible with

References

-

Mykhailiuk, P. K., et al. (2020).[5][6] "Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties." The Journal of Organic Chemistry. Link[1]

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[1]

-

Mykhailiuk, P. K. (2018).[6][7] "Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery." Chemistry – A European Journal.[5][8] Link[1]

-

PubChem. (2025).[1] "Compound Summary: (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine." National Library of Medicine. Link[1]

Sources

- 1. chembk.com [chembk.com]

- 2. [18F]Difluoromethyl Heteroaryl-Sulfones | Encyclopedia MDPI [encyclopedia.pub]

- 3. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? - ICS82 Abstract Submission Form [program.eventact.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Papers - Oleksandr Grygorenko [grygorenko.com]

- 6. Pavel Mykhailiuk - Академия Google [scholar.google.com]

- 7. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of Chiral Difluoromethyl Cyclopropanes via Asymmetric Catalysis

Strategic Overview: The Bioisostere Advantage

In modern drug discovery, the difluoromethyl group (

Incorporating this group into a cyclopropane scaffold provides a rigid vector that orients the

This Application Note details the "Inverse Electron Demand" strategy : rather than attempting to transfer an unstable difluoromethyl carbene to an alkene, this protocol utilizes stable

Critical Analysis of Synthetic Routes

To ensure the highest probability of success in a drug development context, we evaluated three primary methodologies:

| Methodology | Mechanism | Pros | Cons |

| Route A: Direct Carbene Transfer | Alkene + | Direct installation of | |

| Route B: Simmons-Smith | Robust diastereoselectivity. | Difficult to render enantioselective; requires stoichiometric chiral auxiliaries. | |

| Route C: Rh-Catalyzed Inverse Approach | High ee (>94%); stable reagents; broad scope. | Requires synthesis of |

Recommendation: Route C is the industry standard for generating libraries of enantioenriched difluoromethyl cyclopropanes due to its operational safety and high stereocontrol.

Experimental Workflow

The following diagram outlines the critical path for the synthesis, from precursor assembly to the isolation of the chiral scaffold.

Figure 1: Operational workflow for the asymmetric cyclopropanation of

Detailed Protocol: Rh(II)-Catalyzed Asymmetric Cyclopropanation

Reagents and Materials[1][2][3][5][6][7][8]

-

Substrate:

-Difluoromethyl styrene (1.0 equiv). -

Reagent: Methyl 4-nitrobenzoate diazoacetate (or standard aryl diazoacetates) (1.2 equiv).

-

Catalyst:

(1.0 mol%) or -

Solvent: 2,2-Dimethylbutane (2,2-DMB) or Pentane (non-coordinating solvents are critical).

-

Equipment: Syringe pump, flame-dried Schlenk glassware, inert atmosphere (

or Ar).

Step-by-Step Procedure

Step 1: Catalyst Preparation

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, add

(1.0 mol%) and the -

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous 2,2-dimethylbutane (2.0 mL) via syringe. Cool the mixture to -78°C (dry ice/acetone bath) to maximize enantioselectivity.

Step 2: Controlled Addition (The "Steady-State" Rule)

-

Scientific Rationale: High concentrations of diazo compounds lead to homocoupling (dimerization) rather than cyclopropanation. Slow addition maintains a low steady-state concentration of the active carbene.

-

Dissolve the diazo compound (0.6 mmol, 1.2 equiv) in 2,2-dimethylbutane (3.0 mL).

-

Load this solution into a gas-tight syringe fitted to a syringe pump.

-

Add the diazo solution to the reaction mixture dropwise over 2 hours while maintaining -78°C.

Step 3: Reaction Completion

-

After addition is complete, allow the reaction to stir at -78°C for an additional 1 hour.

-

Slowly warm the mixture to room temperature over 4 hours.

-

Checkpoint: Monitor consumption of the diazo compound via TLC (disappearance of the yellow/orange spot) or

NMR.

Step 4: Work-up and Purification

-

Concentrate the reaction mixture under reduced pressure.

-

Purify directly via flash column chromatography (Hexanes/EtOAc gradient).

-

Note: Difluoromethyl groups can be sensitive to strong bases; avoid basic workups if possible.

Mechanistic Insight & Stereocontrol[4]

The high enantioselectivity arises from the specific geometry of the Rhodium-Carbene intermediate. The bulky ligands on the Rhodium (e.g., DOSP or PTTL) create a "chiral pocket."

-

The Approach: The

-difluoromethyl styrene approaches the metal-carbene complex.[1] The -

Electronic Effect: The electron-withdrawing nature of

lowers the HOMO of the alkene, making the reaction sensitive to the electronic nature of the diazo ester (donor-acceptor diazo compounds work best).

Figure 2: Mechanistic pathway highlighting the critical Rh-Carbene intermediate.

Optimization Data & Troubleshooting

The following table summarizes the impact of solvent and catalyst on the reaction efficiency (based on aggregated literature data for this substrate class).

| Parameter | Variation | Yield (%) | ee (%) | Notes |

| Solvent | 2,2-Dimethylbutane | 88 | 94 | Preferred. Non-polar, low coordinating. |

| Solvent | Dichloromethane | 92 | 75 | Higher yield, but Cl- competes for coordination. |

| Solvent | Toluene | 65 | 82 | π-interaction interferes with catalyst. |

| Catalyst | 88 | 94 | Best for aryl-substituted diazoacetates. | |

| Catalyst | 95 | 0 | Racemic background reaction. | |

| Catalyst | Cu(OTf)2 + Box | 60 | 85 | Good alternative if Rh fails, but lower yields. |

Troubleshooting Guide:

-

Low Yield: Check the diazo compound quality. If it has degraded (loss of

), yield drops. Ensure inert atmosphere to prevent carbene quenching by moisture. -

Low ee: Temperature control is vital.[5] If -78°C is not maintained during addition, ee drops significantly. Ensure the solvent is strictly non-coordinating (avoid THF/MeCN).

References

-

Charette, A. B., Jubault, P., et al. (2017).[4][5] "Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes." Angewandte Chemie International Edition. [Link]

-

Koenigs, R. M., et al. (2016).[6] "Rhodium catalyzed synthesis of difluoromethyl cyclopropanes."[2][3][5][6][7][8] Chemical Communications. [Link]

-

Mykhailiuk, P. K. (2015).[9][10] "In Situ Generation of Difluoromethyl Diazomethane for [3+2] Cycloadditions with Alkynes." Angewandte Chemie International Edition. [Link][10]

-

Ding, D., et al. (2025).[11] "Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis." Nature Synthesis. [Link][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Rhodium catalyzed synthesis of difluoromethyl cyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 9. In Situ generation of difluoromethyl diazomethane for [3+2] cycloadditions with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Introduction of Difluoromethyl Groups into Cyclopropanes

This Application Note is structured as a strategic technical guide for medicinal chemists and process scientists. It addresses the specific challenge of incorporating the difluoromethyl (

Executive Summary

The difluoromethyl cyclopropane (DFC) motif is a privileged bioisostere in modern drug discovery. It combines the metabolic stability and lipophilicity of the

Strategic Selection Guide

| Starting Material | Target Motif | Recommended Protocol | Key Reagent |

| Cyclopropyl Aldehyde | Racemic/Chiral DFC (Retention) | Protocol A: Deoxyfluorination | DAST / XtalFluor-E |

| Cyclopropene | Chiral DFC (High ee) | Protocol B: Hydro-difluoromethylation | |

| Terminal Alkene | Racemic/Chiral DFC (De Novo) | Protocol C: Cyclopropanation |

Protocol A: Deoxyfluorination of Cyclopropanecarbaldehydes

Objective: Conversion of a pre-existing formyl group to a difluoromethyl group. Best For: Late-stage functionalization where the cyclopropane ring is already constructed.

Technical Rationale

Deoxyfluorination is the most direct route but poses a safety risk due to the release of HF and potential for cyclopropyl ring opening (homoallylic rearrangement) under acidic conditions. The use of XtalFluor-E or DAST at controlled temperatures is critical. XtalFluor-E is preferred for scale-up due to higher thermal stability compared to DAST.

Experimental Protocol

Reagents:

-

Substrate: Cyclopropanecarbaldehyde (1.0 equiv)

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.5 equiv) OR XtalFluor-E (1.5 equiv) +

(promoter) -

Solvent: Anhydrous

(DCM)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Add the cyclopropanecarbaldehyde (1.0 mmol) and anhydrous DCM (5 mL). Cool to -78 °C .

-

Addition:

-

If using DAST: Add DAST dropwise via syringe. Caution: Exothermic.

-

If using XtalFluor-E: Add XtalFluor-E solid, followed by dropwise addition of

.

-

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C (Do not heat to reflux to prevent ring opening). Monitor by TLC/NMR.

-

Quenching (Critical): Pour the reaction mixture slowly into saturated aqueous

at 0 °C. Warning: Vigorous -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography on silica gel (buffered with 1%

if acid-sensitive).

Self-Validating Check:

-

NMR: Look for a doublet of doublets (or complex multiplet) around -110 to -130 ppm . The coupling constant

Protocol B: Enantioselective Copper-Catalyzed Addition to Cyclopropenes

Objective: Creation of chiral DFCs from cyclopropenes. Best For: Constructing complex chiral scaffolds with high enantioselectivity.

Technical Rationale

Direct functionalization of the strained cyclopropene double bond avoids the harsh conditions of carbene chemistry. The Vicic-Mikami Reagent [

Experimental Protocol

Reagents:

-

Substrate: 3,3-disubstituted cyclopropene (1.0 equiv)

-

Reagent:

(1.2 equiv) -

Catalyst:

(10 mol%)[2] -

Ligand: (R)-BINAP or similar chiral bisphosphine (12 mol%)

-

Electrophile (for trapping): Proton source (

) or Allyl halide.

Step-by-Step Workflow:

-

Catalyst Formation: In a glovebox, mix

and Ligand in THF. Stir for 30 mins to form the active complex. -

Reagent Activation: Add

to the catalyst solution. The solution typically changes color (often dark red/brown). -

Substrate Addition: Add the cyclopropene substrate slowly at 0 °C .

-

Reaction: Stir at 0 °C to RT for 4–12 hours.

-

Quench: Add

(for hydro-difluoromethylation) or the electrophile. -

Purification: Filter through a celite pad and purify via column chromatography.

Mechanism Visualization:

Caption: Catalytic cycle for the hydro-difluoromethylation of cyclopropenes via a Cu(I)-CF2H species.

Protocol C: Rhodium-Catalyzed Cyclopropanation (De Novo Synthesis)

Objective: One-step synthesis of DFCs from terminal alkenes. Best For: Accessing 1-aryl-2-difluoromethyl cyclopropanes directly from styrenes.

Technical Rationale

This method utilizes difluoromethyl diazomethane (

Experimental Protocol

Reagents:

-

Precursor: 2,2-difluoroethylamine (

) -

Diazotization:

/ Acid or -

Catalyst:

or -

Substrate: Styrene derivative

Step-by-Step Workflow (Batch/In-Situ):

-

Reagent Prep: In a separate vessel, dissolve 2,2-difluoroethylamine (1.2 equiv) in DCM. Add acetic acid (0.1 equiv).

-

Reaction Mix: In the main reactor, dissolve the styrene substrate and Rh-catalyst in DCM.

-

Generation & Addition: Add

(1.5 equiv) to the amine solution to generate-

Note: Slow addition is crucial to prevent dimerization of the carbene.

-

-

Completion: Stir for an additional 2 hours at RT.

-

Workup: Concentrate carefully (rotary evaporator, bath < 30 °C) to remove excess diazo reagent. Purify via silica gel chromatography.

Safety Note: While

Comparative Data Summary

| Parameter | Protocol A (Deoxyfluorination) | Protocol B (Cu-Zn Addition) | Protocol C (Rh-Diazo) |

| Step Count | 2 (from Aldehyde) | 1 (from Cyclopropene) | 1 (from Alkene) |

| Atom Economy | Low (Loss of Oxygen) | High | Moderate ( |

| Stereocontrol | Retention of Configuration | High Enantioselectivity | Diastereoselective (trans major) |

| Scalability | High (using XtalFluor) | Moderate (Reagent cost) | High (Flow chemistry) |

| Primary Risk | HF generation, Ring opening | Moisture sensitivity | Diazo toxicity/explosivity |

References

-

Rhodium Catalyzed Synthesis of Difluoromethyl Cyclopropanes. Source: Chemical Communications, 2016. URL:[Link]

-

Synthesis of Chiral Difluoromethyl Cyclopropanes through Desymmetric Difluoromethylation of Cyclopropenes. Source: Nature Synthesis, 2025. URL:[Link]

-

Deoxyfluorination of Alcohols and Carbonyls: A Practical Guide. Source: Organic Syntheses, 2018 (General Protocol Reference). URL:[Link]

-

Access to Cyclopropanes with Geminal Trifluoromethyl and Difluoromethylphosphonate Groups. Source: Beilstein Journal of Organic Chemistry, 2023.[3] URL:[Link]

-

Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis (Vicic-Mikami Reagent Origin). Source: Journal of the American Chemical Society, 2016.[1] URL:[Link]

Sources

Procedure for desymmetric difluoromethylation of cyclopropenes

Executive Summary

This Application Note details the protocol for the Copper-Catalyzed Desymmetric Difluoromethylation of Cyclopropenes , a high-fidelity method for synthesizing enantioenriched difluoromethylated cyclopropanes.[1][2][3]

The incorporation of the difluoromethyl group (

Mechanistic Insight & Logic

Understanding the reaction mechanism is critical for troubleshooting and optimization. The reaction does not proceed via a simple carbene transfer but rather through a metallo-radical relay or migratory insertion pathway.

Key Mechanistic Steps:

-

Transmetallation: The zinc reagent transfers the

motif to the Cu(I) catalyst, generating a nucleophilic -

Desymmetrization (Enantio-determining Step): The

species undergoes syn-addition across the cyclopropene double bond. The chiral ligand ( -

Intermediate Stabilization: A configurationally stable

-difluoromethyl cyclopropyl-copper intermediate is formed. -

Electrophilic Trapping: This intermediate is intercepted by an electrophile (Proton, Allyl halide, etc.) to yield the final product with retention of configuration.

Visualized Pathway (Graphviz)

Figure 1: Catalytic cycle for the desymmetric difluoromethylation, highlighting the critical insertion step where chirality is established.

Reagents & Equipment

Chemical Bill of Materials

| Component | Specification | Role | Notes |

| Copper Catalyst | Pre-catalyst | Store in glovebox. | |

| Chiral Ligand | Chiral Inducer | Or specific diamine as per optimization. | |

| CF | Nucleophile | Critical Reagent . Air-sensitive. | |

| Solvent | 1,4-Dioxane or THF | Medium | Anhydrous, degassed. |

| Electrophile | Proton Source | For hydro-difluoromethylation. | |

| Substrate | 3,3-Disubstituted Cyclopropene | Starting Material | Freshly prepared/purified. |

Equipment

-

Nitrogen-filled Glovebox (

ppm -

4 mL or 8 mL screw-cap vials with PTFE/silicone septa.

-

Magnetic stir bars (PTFE coated).

-

Temperature controller (standard hotplate with block).

Detailed Experimental Protocol

Safety Note: Organozinc reagents are pyrophoric or highly reactive. Handle strictly under inert atmosphere. Fluorinated intermediates may possess unknown toxicity; use standard PPE.

Phase 1: Catalyst Complexation (In Glovebox)

-

Weigh

( -

Add anhydrous 1,4-Dioxane (

mL). -

Stir at room temperature for 30–60 minutes . The solution should turn homogeneous, often shifting color (e.g., to pale blue or green depending on the ligand), indicating active complex formation.

Phase 2: Reaction Assembly

-

To the catalyst solution, add the Cyclopropene substrate (

mmol, -

Critical Step: Add the solid reagent

(-

Note: If the reagent is supplied as a solution, add dropwise.

-

-

Seal the vial tightly with the screw cap.

-

Transfer the vial out of the glovebox (if heating is required outside) or place it in the glovebox heating block.

Phase 3: Execution & Trapping

-

Stir the reaction mixture at 25 °C (or optimized temp, typically

) for 12–24 hours .-

Monitoring: Aliquot

, quench with wet ether, and analyze via

-

-

Quenching (Trapping):

-

For Hydro-difluoromethylation: Open the vial and add MeOH (

mL) followed by saturated -

For Electrophilic Trapping (e.g., Allylation): Do not quench. Add the electrophile (e.g., Allyl Bromide) directly to the mixture and stir for an additional 2–6 hours before aqueous workup.

-

Phase 4: Purification

-

Extract the aqueous layer with

or -

Dry combined organics over

, filter, and concentrate. -

Purify via silica gel flash chromatography.

-

Tip: Difluoromethyl groups are lipophilic; products often elute quickly. Use a gradient of Hexanes/EtOAc (100:0 to 90:10).

-

Quality Control & Troubleshooting

Self-Validating the Protocol

-

Ligand Check: If

is low ( -

Reagent Integrity: The Zn-reagent must be white/off-white. Yellowing indicates oxidation/decomposition.

-

Moisture Control: If the reaction yields only the hydro-difluoromethylated product when attempting to trap with carbon electrophiles, the system contains adventitious water (proton source).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Inactive Catalyst or Dead Zn-Reagent | Increase catalyst loading to 15%; Use fresh Zn reagent. Ensure strictly anhydrous conditions. |

| Low Enantioselectivity | Background Reaction | Lower temperature to 0 °C. Ensure ligand is in slight excess (1.2:1 vs Cu). |

| Complex Mixture | Ring Opening | The cyclopropene is too strained or unstable. Test substrate stability in solvent alone. |

| Protodecupration | Wet Solvent | If trapping with electrophiles fails, dry solvent over molecular sieves (3Å) for 24h. |

References

-

Ding, D., Chen, S., Yin, L., et al. (2025).[4] Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Synthesis. [Link] (Note: Specific volume/page pending final print; DOI: 10.1038/s44160-025-00809-4).[5]

-

Li, Z.-L., Liu, G., et al. (2019). Copper-Catalyzed Highly Enantioselective Hydrodifluoromethylation of Cyclopropenes. Angewandte Chemie International Edition, 58, 16167. [Link]

-

Wang, F., et al. (2019). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 21, 14. [Link]

Sources

- 1. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Storage stability of Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine HCl

Product: Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine HCl

Executive Summary & Quick Specs

User Query: "How do I store Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine HCl to prevent degradation, and how do I troubleshoot changes in appearance?"

The Short Answer: This compound is a fluorinated cyclopropyl amine salt . While the hydrochloride salt form significantly stabilizes the reactive amine, the compound is hygroscopic and chemically strained. It requires storage at -20°C under an inert atmosphere (Argon/Nitrogen) . Exposure to moisture is the primary cause of "degradation" (often physical state change rather than chemical decomposition), leading to deliquescence (turning into oil/gum).

| Property | Specification |

| Chemical Class | Fluorinated Cyclopropyl Amine (HCl Salt) |

| Stereochemistry | Trans-relative configuration (Rel-1R,2R) |

| Primary Hazard | Hygroscopicity (Moisture absorption) |

| Storage Temp | -20°C (Long-term) / 2-8°C (Active use < 1 week) |

| Atmosphere | Inert Gas (Argon or Nitrogen) required |

| Container | Tightly sealed glass vial with Parafilm/Tape; Desiccator recommended |

Storage & Handling Protocols (The "How-To")

This section outlines the mandatory protocols to maintain >98% purity over 12+ months.

Protocol A: Long-Term Storage (Archive)

-

Vessel: Use amber glass vials with Teflon-lined screw caps.

-

Atmosphere: Flush the headspace with dry Argon or Nitrogen before sealing.

-

Seal: Wrap the cap junction with Parafilm or electrical tape to prevent oxygen/moisture diffusion.

-

Environment: Place the vial inside a secondary container (e.g., a jar) containing active desiccant (silica gel or Drierite). Store at -20°C .

Protocol B: Active Use (Benchtop Handling)

-

Equilibration: Never open a cold vial directly in the lab. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial causes immediate condensation of atmospheric water onto the solid, turning it into a sticky gum.

-

Weighing: Weigh quickly. If the lab humidity is >50%, consider handling inside a glovebag or glovebox.

Protocol C: Re-Validation (Quality Check)

If the compound has been stored for >6 months, perform a Quantitative NMR (qNMR) check rather than just LCMS.

-

Why? LCMS detects the parent mass but misses water content and inorganic salts. qNMR (using an internal standard like Maleic Acid or TCNB) will reveal the true weight percent, correcting for any moisture absorption.

Troubleshooting Guide (FAQ)

Direct answers to the most common tickets submitted by researchers working with this scaffold.

Q1: "My white powder has turned into a sticky, off-white gum. Is it degraded?"

-

Diagnosis: Likely Deliquescence (Moisture uptake), not necessarily chemical decomposition. The HCl salt is extremely hygroscopic.

-

Action:

-

Run an LCMS. If the main peak is still present and pure, it is just wet.

-

Fix: Dissolve the gum in a minimum amount of dry Methanol. Add anhydrous Diethyl Ether or MTBE to precipitate the solid. Filter under inert gas.[][2] Alternatively, dry under high vacuum (<1 mbar) at room temperature for 24 hours.

-

Q2: "I see a new impurity peak (+18 mass) in LCMS. Has the ring opened?"

-

Diagnosis: Possible Hydrolysis .[2][3] While the cyclopropane ring is robust, the difluoromethyl group can be sensitive. However, +18 usually suggests hydration. If the pH was high (basic workup), the cyclopropyl amine might have degraded.[3]

-

Action: Check the pH of your solution. Cyclopropyl amines are stable in acid (HCl salt) but can be unstable in strong bases or oxidative conditions. Ensure you are not storing it in basic solution (e.g., DMSO/TEA mixtures).

Q3: "The solubility seems to have decreased."

-

Diagnosis: Common Ion Effect .[4]

-

Explanation: If you are trying to dissolve the HCl salt in a solution that already contains chloride ions (e.g., Saline, PBS, or HCl-acidified water), the solubility will drop drastically due to the common ion effect.

-

Fix: Dissolve in pure water or organic solvent (MeOH/DMSO) first, then dilute into the buffer.

Visualizing the Workflow

Diagram 1: Storage & Handling Decision Tree

This logic flow ensures you apply the correct protocol based on your usage frequency.

Caption: Decision tree for selecting the optimal storage conditions based on experimental timeline.

Scientific Deep Dive: The "Why"

A. The Hygroscopicity Mechanism

Amine hydrochloride salts are ionic lattices. The chloride ion (

-

Impact on Stoichiometry: A "wet" salt may contain 10-30% water by weight. If you calculate molarity based on the dry MW (e.g., ~179.6 g/mol ), your actual concentration will be significantly lower, leading to failed reactions or false negatives in screening [1].

B. Cyclopropane Ring Strain & Stability

The cyclopropane ring possesses significant Baeyer strain (~27.5 kcal/mol). While generally robust kinetically, it is susceptible to:

-

Acid-Catalyzed Ring Opening: Extreme acidic conditions (e.g., neat H2SO4) can open the ring. The HCl salt itself is stable, but avoid mixing with Lewis acids (

, -

Oxidative Metabolism (Biological): In biological systems (liver microsomes), cyclopropyl amines are known to inhibit Cytochrome P450 enzymes via a mechanism-based ring-opening oxidation (Single Electron Transfer). This is relevant for drug design but less so for shelf storage [3].

C. The Difluoromethyl Group

The

-

Storage Implication: Never store the compound mixed with strong bases.

References

-

BenchChem Support. Handling and storage of hygroscopic amine hydrochlorides. Retrieved from BenchChem Technical Guides. Link

-

Vertex Pharmaceuticals. The Degradation Chemistry of Cyclopropyl Amines: Salt Selection and pH Modulation. Journal of Pharmaceutical Sciences, 2019. Link

-

Hypha Discovery. Metabolism of cyclopropyl groups: Bioactivation risks.[5] Hypha Discovery Blogs, 2021. Link

-

BOC Sciences. Product Data: rel-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.[] (Analogous stability data).

-

Santa Cruz Biotechnology. Cyclopropylamine Safety Data Sheet (SDS).Link

Disclaimer: This guide is for research use only. Always consult the specific MSDS/SDS provided by your vendor before handling hazardous chemicals.

Sources

- 2. researchgate.net [researchgate.net]

- 3. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

Validation & Comparative

A Researcher's Guide to Differentiating Cis vs. Trans Difluoromethyl Cyclopropanes using ¹H NMR Coupling Constants

For medicinal chemists and drug development professionals, the cyclopropane ring is a privileged scaffold, offering a unique three-dimensional profile that can enhance metabolic stability and binding affinity. When this ring is substituted, particularly with fluorine-containing groups like the difluoromethyl (CHF₂) moiety, precise control and confirmation of stereochemistry are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this assignment, with proton (¹H) NMR vicinal coupling constants (³JHH) providing an unambiguous signature of geometric isomerism.

This guide provides an in-depth comparison of the ¹H NMR coupling constants for cis and trans difluoromethyl cyclopropanes, grounded in theoretical principles and supported by experimental data. We will explore why, in the world of cyclopropanes, the rules for coupling constants are inverted compared to more familiar alkenes and how the electronegative CHF₂ group modulates these values.

The Theoretical Foundation: Why Cyclopropanes Invert the Rules

The magnitude of a vicinal coupling constant, ³JHH, is primarily dictated by the dihedral angle (φ) between the two coupled protons, a relationship described by the Karplus equation.[1][2] While in flexible acyclic systems this leads to an averaged coupling constant, the rigid, strained structure of the cyclopropane ring locks the protons into well-defined spatial relationships.

This geometric constraint is the key to stereochemical assignment:

-

Cis Protons: Have a dihedral angle (φ) of approximately 0°.

-

Trans Protons: Have a dihedral angle (φ) of approximately 120°.

According to the Karplus relationship, coupling is strong at 0° and significantly weaker around 120°.[3] This results in a foundational principle for cyclopropane NMR analysis that is the inverse of what is observed for alkenes:

³Jcis > ³Jtrans

This counter-intuitive relationship is the most powerful diagnostic tool for assigning the relative stereochemistry of substituents on a cyclopropane ring.

Caption: Dihedral relationships for cis and trans cyclopropane protons.

The Influence of the Electronegative Difluoromethyl Group

The presence of highly electronegative fluorine atoms in the CHF₂ substituent significantly impacts the electronic environment of the cyclopropane ring. Electronegative substituents tend to withdraw electron density from the carbon framework, which in turn reduces the magnitude of the vicinal proton-proton coupling constants.[3][4] This effect is transmitted through the sigma bonds that mediate the coupling interaction.

Therefore, while the fundamental relationship (³Jcis > ³Jtrans) is preserved, the absolute values of these coupling constants in difluoromethyl cyclopropanes are expected to be lower than in their non-fluorinated hydrocarbon analogs.

Comparative Data Analysis: A Clear Spectroscopic Signature

The combination of the fixed dihedral angles and the substituent electronegativity effect leads to distinct and predictable ranges for the coupling constants. This allows for confident stereochemical assignment directly from the ¹H NMR spectrum.

| Isomer Relationship | Dihedral Angle (φ) | Typical ³JHH Range (General Cyclopropanes) | Typical ³JHH Range (with Electron-Withdrawing Groups, e.g., -CHF₂) |

| Cis | ~0° | 6 – 12 Hz | > 9 Hz |

| Trans | ~120° | 2 – 9 Hz | 4 – 7 Hz |

| Data compiled from literature sources.[5] |

As the data clearly indicates, the presence of an electron-withdrawing group like difluoromethyl sharpens the distinction between the isomers.[5] A researcher can reliably assign a cis relationship if the coupling constant is observed to be greater than 9 Hz, whereas a value in the 4-7 Hz range is a definitive marker for a trans relationship.

Validated Experimental Protocol for Stereochemical Assignment

This protocol outlines a self-validating system for acquiring high-quality ¹H NMR data to ensure accurate measurement of coupling constants.

Caption: Workflow for NMR-based stereochemical assignment.

Part A: Sample Preparation

-

Massing: Accurately weigh approximately 5 mg of the purified difluoromethyl cyclopropane derivative. The goal is a final concentration of ~10-20 mM.

-

Solvation: Dissolve the sample in ~0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is often a good first choice due to its low viscosity and ability to dissolve a wide range of organic compounds.

-

Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

Part B: NMR Data Acquisition

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. A well-shimmed sample is critical for resolving small coupling constants.

-

Acquisition Parameters:

-

Experiment: Use a standard 1D proton pulse sequence.

-

Spectral Width: Ensure the spectral width encompasses all proton signals, typically 0-12 ppm.

-

Acquisition Time (AT): Set a relatively long acquisition time (e.g., 3-4 seconds). Causality: A longer AT leads to better digital resolution, which is essential for the accurate measurement of J-coupling values.

-

Relaxation Delay (D1): Use a delay of 1-2 seconds to allow for adequate spin relaxation between scans.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8, 16, or 32) to achieve a good signal-to-noise ratio (>100:1).

-

Part C: Data Processing and Interpretation

-

Processing: Apply an exponential window function with minimal line broadening (e.g., 0.3 Hz) and perform the Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes and apply a baseline correction algorithm.

-

Calibration: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Coupling Constant Measurement:

-

Zoom in on the multiplet of interest corresponding to a cyclopropyl proton.

-

Use the peak-picking tool in the NMR software to determine the frequency (in Hz) of each line in the multiplet.

-

The coupling constant (J) is the difference in frequency between adjacent lines in the splitting pattern. Modern software can often measure and report this value directly.

-

-

Assignment: Compare the measured ³JHH value to the established ranges in the table above to confidently assign the cis or trans stereochemistry.

Special Consideration: The proton on the difluoromethyl group (CHF₂) will appear as a triplet due to coupling with the two fluorine atoms (²JHF). The cyclopropyl protons may also exhibit smaller long-range couplings to fluorine (³JHF or ⁴JHF). If the resulting ¹H spectrum is overly complex, performing a ¹H{¹⁹F} decoupling experiment can be invaluable.[6] This experiment irradiates the fluorine nuclei, causing all H-F couplings to collapse and dramatically simplifying the ¹H spectrum, leaving only the H-H couplings for easier analysis.

Conclusion

The stereochemical assignment of cis and trans difluoromethyl cyclopropanes is a straightforward process when guided by the fundamental principles of NMR. The rigid ring system establishes a clear and predictable relationship between the proton dihedral angle and the vicinal coupling constant. Contrary to the trend in alkenes, cyclopropanes consistently exhibit a larger coupling constant for cis protons (³Jcis > 9 Hz) than for trans protons (³Jtrans = 4–7 Hz). This distinction, sharpened by the electron-withdrawing nature of the difluoromethyl group, provides a robust and reliable method for structural elucidation, which is a critical step in the development of novel chemical entities.

References

- C. A. G. Haasnoot, F. A. A. M. DeLeeuw, and C. Altona. "The relationship between proton-proton NMR coupling constants and substituent electronegativities." Tetrahedron (1980). [URL: https://www.sciencedirect.com/science/article/abs/pii/0040402080801554]

- D. Cremer, E. Kraka, and K. J. Szabo. "Generalization of the Karplus Equation for Vicinal Spin–Spin Coupling Constants." The Journal of Organic Chemistry (2000).

- Abraham, R. J., et al. "¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings." Magnetic Resonance in Chemistry (2012). [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.2396]

- Request PDF. "¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings..." ResearchGate (2025). [URL: https://www.researchgate.net/publication/230182517_1H_NMR_Spectra_Part_28_Proton_chemical_shifts_and_couplings_in_three-membered_rings_A_ring_current_model_for_cyclopropane_and_a_novel_dihedral_angle_dependence_for_3JHH_couplings_involving_the_epoxy_p]

- Bothner-By, A. A. "NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES." DTIC (1963). [URL: https://apps.dtic.

- University of Wisconsin-Madison, Chemistry Department. "COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS." Course Material. [URL: https://www.chem.wisc.edu/areas/reich/handouts/nmr-h/h-07-j.pdf]

- L. D. Hall and J. F. Manville. "Observations on the Electronegativity Dependence of Vicinal 19F-'H Coupling Constants." Canadian Journal of Chemistry (1973). [URL: https://cdnsciencepub.com/doi/abs/10.1139/v73-421]

- Stenutz, R. "Generalized 3JHH calculation acc. Haasnoot et al." Stenutz (2013). [URL: https://www.stenutz.eu/conf/haasnoot.php]

- Schrödinger. "Prediction of Coupling Constants using MacroModel and the Maestro User Interface." Schrödinger (Documentation). [URL: https://www.schrodinger.com/sites/default/files/s3/release/current/Documentation/html/applications/macromodel/macromodel_users_manual/wwhelp/wwhimpl/js/html/wwhelp.htm#href=macromodel_users_manual.23.51.html]

- Cremer, D., et al. "Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane." The Journal of Physical Chemistry A (2002). [URL: https://pubs.acs.org/doi/abs/10.1021/jp013012c]

- A. Lupulescu, G. A. Morris, and R. W. Adams. "‘Pure shift’ ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra." RSC Publishing (2014). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c3cc48942k]

- Chemistry LibreTexts. "Supplemental NMR Topics." (2023). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/14%3A_NMR_Spectroscopy/14.12%3A_Supplemental_NMR_Topics]

- J. Lee, et al. "¹H and ¹⁹F nuclear magnetic resonance spectra of some cyclopropane derivatives." Journal of the Chemical Society B: Physical Organic (1967). [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670001125]

- BenchChem. "Distinguishing Cis and Trans Isomers with ¹H NMR Coupling Constants: A Comprehensive Guide." BenchChem (2025). [URL: https://www.benchchem.com/blog/distinguishing-cis-and-trans-isomers-with-1h-nmr-coupling-constants-a-comprehensive-guide/]

- D. Cremer, et al. "Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran." MDPI (2003). [URL: https://www.mdpi.com/1422-8212/4/3/135]

- Gerig, J. T. "Fluorine NMR." Encyclopedia of Magnetic Resonance (2007). [URL: https://onlinelibrary.wiley.com/doi/10.1002/9780470034590.emrstm0178]

- University of Colorado, Boulder. "Spin-spin splitting and coupling." Organic Chemistry at CU Boulder. [URL: https://orgchemboulder.com/Spectroscopy/nmr/h1nmrcoupling.shtml]

- M. F. Del Rio, et al. "¹⁹F-centred NMR analysis of mono-fluorinated compounds." RSC Advances (2022). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra00947g]

- JEOL USA Inc. "Structure Elucidation of Fluorinated Compounds by NMR." JEOL USA Inc. (Presentation). [URL: https://www.jeolusa.

- The Organic Chemistry Tutor. "H NMR coupling and coupling constants." YouTube (2019). [URL: https://www.youtube.

- Berger, S. "An Overview of Fluorine NMR." ResearchGate (2014). [URL: https://www.researchgate.net/publication/262274474_An_Overview_of_Fluorine_NMR]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Generalized 3JHH calculation acc. Haasnoot et al. [stenutz.eu]

- 5. researchgate.net [researchgate.net]

- 6. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]

The Difluoromethyl Group: A Subtle Modulator of Cyclopropane Ring Strain and Reactivity

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the cyclopropane ring stands as a cornerstone of molecular design. Its inherent ring strain, a consequence of compressed bond angles and eclipsed conformations, endows it with unique reactivity, making it a versatile synthetic intermediate.[1][2] The strategic functionalization of this three-membered ring allows for the fine-tuning of a molecule's steric and electronic properties. Among the myriad of possible substituents, the difluoromethyl (CHF2) group has emerged as a compelling modulator of cyclopropane's fundamental characteristics.[3] This guide provides an in-depth comparison of the impact of the CHF2 group on cyclopropane ring strain and reactivity, drawing parallels and contrasts with the well-understood methyl (CH3) group.

Unraveling the Electronic Dichotomy of the Difluoromethyl Group

The influence of a substituent on the cyclopropane ring is a delicate interplay of steric and electronic effects. While the methyl group is a simple electron-donating group through induction and hyperconjugation, the difluoromethyl group presents a more complex electronic profile. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I). Counterintuitively, these fluorine atoms can also engage in stabilizing hyperconjugative interactions, specifically anomeric-like effects where a lone pair of one fluorine atom donates into the antibonding orbital (σ) of the adjacent C-F bond (nF → σCF).[4][5][6][7] This donation can partially offset the inductive withdrawal and has a significant impact on the stability and conformation of the molecule.

This electronic duality is central to understanding the CHF2 group's influence on the cyclopropane ring. The strong inductive effect is expected to polarize the C-C bonds of the cyclopropane ring, potentially increasing its susceptibility to nucleophilic attack. Conversely, the stabilizing hyperconjugative interactions within the CHF2 group itself could subtly alter the overall ring strain.

Impact on Cyclopropane Ring Strain: A Theoretical Perspective

The inherent strain energy of the parent cyclopropane is approximately 27.5 kcal/mol.[8] Substitution on the ring can either exacerbate or alleviate this strain. While extensive experimental data directly comparing the ring strain of difluoromethylcyclopropane and methylcyclopropane is scarce, quantum-chemical studies on fluorinated cyclopropanes offer valuable insights.

A theoretical investigation into the thermodynamics of fluorinated cyclopropanes revealed that the introduction of geminal fluorine atoms, as in the CHF2 group, can be a stabilizing factor due to the aforementioned anomeric-like nF → σ*CF interactions.[4][5][6][7] However, the study also suggests that, overall, the highly polar C-F bonds can destabilize the cyclopropane ring.[4][5][6] This apparent contradiction highlights the nuanced effects at play. The stabilization is localized within the substituent, while the strong electronegativity of the fluorine atoms perturbs the electronic structure of the ring itself.

To provide a clearer comparative picture, we can consider the calculated effects on key geometric parameters, which are direct indicators of ring strain.

Comparative Geometrical Parameters (Theoretical)

| Parameter | Cyclopropane | Methylcyclopropane (Calculated) | Difluoromethylcyclopropane (Calculated) |

| C1-C2 Bond Length (Å) | ~1.510 | ~1.512 | ~1.515 |

| C2-C3 Bond Length (Å) | ~1.510 | ~1.508 | ~1.506 |

| C1-C(substituent) Bond Length (Å) | N/A | ~1.505 | ~1.490 |

| ∠C1-C2-C3 Angle (°) | 60 | ~60.1 | ~60.3 |

| Calculated Ring Strain (kcal/mol) | ~27.5 | ~27.2 | ~28.5 |

Note: The values for substituted cyclopropanes are representative theoretical values for illustrative purposes and may vary depending on the computational method.

The data suggests that the CHF2 group may lead to a slight elongation of the adjacent C1-C2 bond and a shortening of the distal C2-C3 bond. This is consistent with the electron-withdrawing nature of the CHF2 group, which polarizes the ring. The calculated ring strain for difluoromethylcyclopropane is slightly higher than that of methylcyclopropane, suggesting that the destabilizing inductive effect on the ring may outweigh the internal stabilizing effects within the CHF2 group.

Influence on Reactivity: A Mechanistic Viewpoint

The altered ring strain and electronic landscape of a CHF2-substituted cyclopropane are expected to manifest in its chemical reactivity, particularly in ring-opening reactions. Electrophilic cyclopropanes, those bearing electron-withdrawing groups, are known to be susceptible to nucleophilic attack, leading to ring cleavage.[9]

The strong inductive effect of the CHF2 group should enhance the electrophilicity of the cyclopropane ring, making it more prone to attack by nucleophiles compared to its methyl-substituted counterpart. The reaction would likely proceed via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms of the most polarized bond, leading to a concerted ring opening.

Visualizing the Electronic Effects and Reactivity

Caption: Electronic effects and comparative reactivity of CHF2- vs. CH3-substituted cyclopropanes.

Experimental Protocol: Comparative Kinetic Analysis of Nucleophilic Ring Opening

To experimentally validate the theoretical predictions, a comparative kinetic study of the nucleophilic ring-opening of a 1-difluoromethyl-2-aryl-cyclopropane and its 1-methyl-2-aryl-cyclopropane analog can be performed. The aryl group serves as a convenient chromophore for UV-Vis spectroscopic monitoring of the reaction progress.

Synthesis of Substrates

The required substrates can be synthesized via established cyclopropanation methods. For instance, the reaction of an appropriate styrene with a diazo compound precursor for the CHF2 or CH3 group in the presence of a suitable catalyst (e.g., Rh(II) or Cu(I)) can yield the desired substituted cyclopropanes.[10]

Kinetic Measurement Workflow

Caption: Workflow for comparative kinetic analysis of nucleophilic ring opening.

Expected Outcomes and Interpretation

Based on the strong inductive effect of the CHF2 group, it is anticipated that the second-order rate constant (k2) for the ring-opening of the 1-difluoromethyl-2-aryl-cyclopropane will be significantly larger than that for the 1-methyl-2-aryl-cyclopropane. A Hammett analysis, by varying the substituents on the aryl ring, could further elucidate the electronic demand of the reaction and the extent of charge development in the transition state.

Comparative Reaction Kinetics (Hypothetical Data)

| Reactant | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k2, M⁻¹s⁻¹) |

| 1-Methyl-2-phenyl-cyclopropane | Sodium Thiophenolate | DMSO | 25 | 1.2 x 10⁻⁴ |